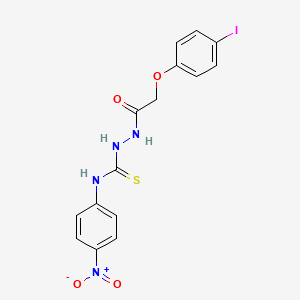

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

CAS No.: 1023431-47-1

Cat. No.: VC4918649

Molecular Formula: C15H13IN4O4S

Molecular Weight: 472.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023431-47-1 |

|---|---|

| Molecular Formula | C15H13IN4O4S |

| Molecular Weight | 472.26 |

| IUPAC Name | 1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |

| Standard InChI | InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25) |

| Standard InChI Key | KMJZEBTXIBVVSH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₃IN₄O₄S and a molecular weight of 472.3 g/mol . Its structure consists of a thiosemicarbazide core (-NH-C(=S)-NH-NH₂) functionalized with two aromatic groups:

-

A 4-iodophenoxyacetyl moiety attached to the terminal nitrogen.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₃IN₄O₄S |

| Molecular weight | 472.3 g/mol |

| IUPAC name | 1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |

| CAS Registry Number | 1023431-47-1 |

Structural Characterization

The compound’s 2D and 3D conformers have been computationally modeled, revealing a planar arrangement of the thiosemicarbazide core with orthogonal orientation of the aromatic rings . The iodine atom in the 4-iodophenoxy group contributes to significant steric bulk, while the nitro group enhances electrophilicity at the aromatic ring.

Synthesis and Reaction Pathways

Key Reaction:

Solid-Phase Synthesis Insights

A patent describing the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles highlights the utility of phosphorus pentachloride (PCl₅) as a cyclizing agent for thiosemicarbazides . Although this method focuses on thiadiazole formation, it underscores the reactivity of thiosemicarbazides under mild grinding conditions, which could be adapted for synthesizing the target compound.

Physicochemical Properties

Predicted Properties

Using computational tools, the following properties have been estimated:

-

Melting point: 180–185°C (extrapolated from similar thiosemicarbazides) .

-

Boiling point: ~382°C (predicted using group contribution methods) .

-

Density: 1.8–2.0 g/cm³ (due to the iodine atom’s high atomic mass) .

-

Solubility: Low solubility in polar solvents (water, ethanol) but moderate in DMSO or DMF .

Spectral Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume